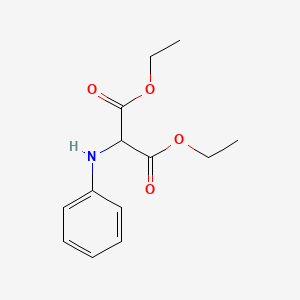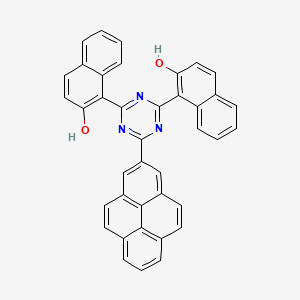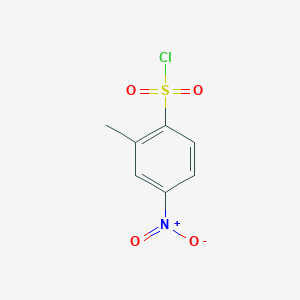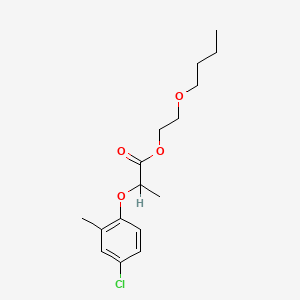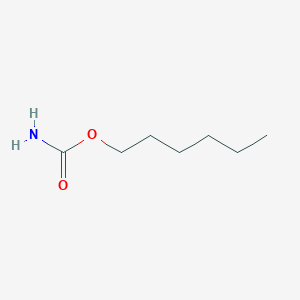
Hexyl carbamate
Descripción general
Descripción
Hexyl carbamate, also known as urethane, is a chemical compound with the molecular formula C7H15NO2. It is a colorless and odorless solid that is widely used in the manufacturing of various products, including plastics, adhesives, and coatings. Hexyl carbamate has also been extensively studied for its potential applications in the field of medicine and biotechnology.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Hexyl carbamate has been studied for its antibacterial properties. It has shown the ability to inhibit the growth of various gram-negative and gram-positive bacteria. Its antibacterial activity is more potent compared to compounds like urea, urethane, and other carbamates with shorter alkyl chains. This effectiveness is attributed to the increased number of carbon atoms in the alkyl chain replacing one of the -NH2 groups in urea (Weinstein, 1947).
Carbamate Group in Medicinal Chemistry
The carbamate group, of which hexyl carbamate is a part, plays a crucial role in drug design and medicinal chemistry. Carbamates are increasingly used in this field, with many derivatives designed to interact with drug targets through their carbamate moiety. This underscores the importance of the carbamate group in the development of new pharmaceuticals (Ghosh & Brindisi, 2015).
Gastrointestinal Absorption
Research has also focused on the gastrointestinal absorption of carbamates, including hexyl carbamate. The absorption rate of carbamates was found to increase with longer alkyl chains up to n-butyl, then decrease beyond that point. The absorption process is passive, and the concept of an optimal partition coefficient for intestinal absorption is discussed in the context of these findings (Houston, Upshall, & Bridges, 1974).
Binding to Bovine Serum Albumin
The interaction of hexyl carbamate and similar compounds with bovine serum albumin has been investigated. It was observed that the percentage of carbamate bound to the albumin increased progressively with the length of the hydrocarbon chain, indicating a significant interaction that could be relevant in pharmacological contexts (Wilson, Houston, & Bridges, 1972).
Carbamate Synthesis and Applications
There are studies on the synthesis of carbamates, including hexyl carbamate, through environmentally friendly processes. These methods involve catalysts and avoid the use of hazardous compounds like phosgene. Such research is critical for the sustainable production of carbamates used in various industrial applications (Litwinowicz & Kijeński, 2015).
Environmental and Toxicological Aspects
Studies also address the environmental and toxicological aspects of carbamates. For instance, their degradation by microbes and the associated biochemical mechanisms are crucial for understanding their environmental impact and for developing strategies for bioremediation of carbamate-contaminated sites (Mishra et al., 2021).
Mecanismo De Acción
Target of Action
Hexyl carbamate, like other organic carbamates, is designed to interact with specific targets in the body . The primary targets of carbamates are usually enzymes or receptors, and the carbamate functionality can modulate inter- and intramolecular interactions with these targets .
Mode of Action
The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .
Pharmacokinetics
Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . This contributes to their pharmacokinetic properties, affecting their absorption, distribution, metabolism, and excretion (ADME). Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . This enhances the bioavailability and effectiveness of the compounds .
Propiedades
IUPAC Name |
hexyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROASJEHPZNKHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175380 | |
| Record name | Carbamic acid, hexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2114-20-7 | |
| Record name | Carbamic acid, hexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2114-20-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, hexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



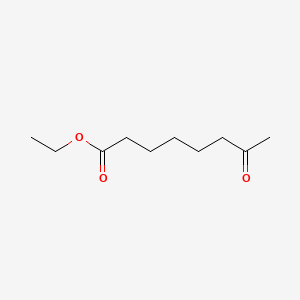

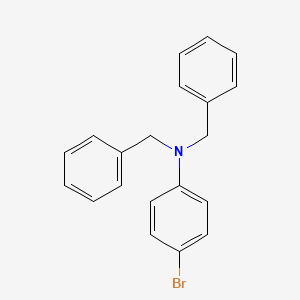

![2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetic acid](/img/structure/B1594750.png)
![2-[(2,4-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B1594752.png)
